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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of the clinical trial outcomes for

eravacycline, a fluorocycline antibiotic, in the treatment of complicated intra-abdominal

infections (cIAIs). Through a detailed comparison with other key antibiotics, this document aims

to equip researchers, scientists, and drug development professionals with the objective data

and methodologies necessary to evaluate eravacycline's clinical performance. The following

sections present quantitative data from pivotal Phase 3 clinical trials, detailed experimental

protocols, and visualizations of molecular mechanisms and study workflows.

Comparative Efficacy of Eravacycline in cIAI
The clinical efficacy of eravacycline in treating cIAIs has been primarily established in two

large-scale, Phase 3, randomized, double-blind clinical trials: IGNITE1 and IGNITE4. These

studies compared eravacycline to ertapenem and meropenem, respectively, both well-

established carbapenem antibiotics.

Clinical Cure Rates
The primary endpoint in both IGNITE1 and IGNITE4 was the clinical cure rate at the Test-of-

Cure (TOC) visit in various patient populations. A clinical cure was defined as the complete

resolution or significant improvement of signs and symptoms of the intra-abdominal infection.
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Table 1: Clinical Cure Rates in the IGNITE1 Trial (Eravacycline vs. Ertapenem)[1][2]

Patient Population
Eravacycline (1.0 mg/kg
q12h)

Ertapenem (1.0 g q24h)

Microbiological Intent-to-Treat

(micro-ITT)
86.8% 87.6%

Clinically Evaluable (CE) 92.9% 94.5%

Table 2: Clinical Cure Rates in the IGNITE4 Trial (Eravacycline vs. Meropenem)[2][3][4][5]

Patient Population
Eravacycline (1.0 mg/kg
q12h)

Meropenem (1.0 g q8h)

Microbiological Intent-to-Treat

(micro-ITT)
90.8% 91.2%

Modified Intent-to-Treat (mITT) 92.4% 91.6%

Clinically Evaluable (CE) 96.9% 96.1%

In both pivotal trials, eravacycline demonstrated non-inferiority to the carbapenem comparators

in the treatment of cIAIs.

Microbiological Efficacy
A pooled analysis of the IGNITE1 and IGNITE4 trials provided insight into the microbiological

efficacy of eravacycline against common pathogens found in intra-abdominal infections.

Table 3: Favorable Microbiological Response in Pooled IGNITE1 & IGNITE4 Data[1][6]

Pathogen Eravacycline
Comparators
(Ertapenem/Meropenem)

Enterobacteriaceae 88.2% 91.1%

Acinetobacter baumannii 100% 100%
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Comparison with Tigecycline
While direct head-to-head Phase 3 trial data for eravacycline versus tigecycline in cIAI is not

yet fully available, a Bayesian network meta-analysis of 25 randomized controlled trials

provided an indirect comparison. This analysis suggested that eravacycline has a significantly

better microbiological response rate than tigecycline.[7][8]

Table 4: Indirect Comparison of Microbiological Response (Eravacycline vs. Tigecycline)[7]

Comparison Relative Risk (RR)
95% Confidence Interval
(CI)

Tigecycline vs. Eravacycline 0.82 0.65 - 0.99

This suggests a higher rate of microbiological success with eravacycline compared to

tigecycline in the treatment of cIAIs.

Safety and Tolerability
Across the IGNITE trials, eravacycline was generally well-tolerated. The most common

treatment-emergent adverse events were gastrointestinal in nature.

Table 5: Common Treatment-Emergent Adverse Events (IGNITE4)[3][4][5]

Adverse Event Eravacycline Meropenem

Nausea <5% -

Vomiting <4% -

Diarrhea <3% -

Notably, a meta-analysis has suggested that eravacycline may have a more favorable safety

profile compared to tigecycline, with a lower incidence of nausea and vomiting.[9][10]
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The IGNITE1 and IGNITE4 trials followed similar robust, multicenter, randomized, double-blind,

double-dummy designs.

Patient Population
Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal

infection requiring surgical or percutaneous intervention were enrolled.[11] Key inclusion

criteria included evidence of a systemic inflammatory response and abdominal pain.

Treatment Regimens
IGNITE1: Patients were randomized to receive either intravenous (IV) eravacycline (1.0

mg/kg every 12 hours) or IV ertapenem (1.0 g every 24 hours) for a minimum of four 24-hour

dosing cycles.[11]

IGNITE4: Patients were randomized to receive either IV eravacycline (1.0 mg/kg every 12

hours) or IV meropenem (1.0 g every 8 hours) for 4 to 14 days.[3][4]

Endpoints
The primary efficacy endpoint in both trials was the clinical cure rate at the Test-of-Cure (TOC)

visit, which occurred 25 to 31 days after the initiation of the study drug.[12] Secondary

endpoints included clinical and microbiological responses at various time points.

Visualizing the Science
To further elucidate the mechanisms and methodologies, the following diagrams are provided.

Screening & Enrollment

Randomization (1:1)

Treatment Phase Follow-up & Assessment

Hospitalized Adults (≥18 years)
with cIAI Informed Consent Eravacycline Arm

(1.0 mg/kg IV q12h)

Comparator Arm
(Ertapenem or Meropenem)

Minimum 4 Days of IV Therapy End of Treatment (EOT) Assessment Test of Cure (TOC) Visit
(25-31 days) Follow-up (FU) Visit
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Click to download full resolution via product page

IGNITE Clinical Trial Workflow

The diagram above illustrates the general workflow of the IGNITE1 and IGNITE4 clinical trials,

from patient screening and enrollment through to the final follow-up assessments.

Tetracyclines (Eravacycline & Tigecycline) Carbapenems (Meropenem & Ertapenem)
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Mechanisms of Action

This diagram contrasts the mechanisms of action of the tetracycline class antibiotics, including

eravacycline and tigecycline, with the carbapenem class, which includes meropenem and

ertapenem. Eravacycline and tigecycline inhibit bacterial protein synthesis, while meropenem

and ertapenem disrupt bacterial cell wall synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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